5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid
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Description
5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid is a useful research compound. Its molecular formula is C8H8N2O3 and its molecular weight is 180.163. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid (IPCA) is the fluorescent properties of carbon dots (CNDs) . IPCA is one of the most paradigmatic molecular fluorophores detected in CNDs .
Mode of Action
IPCA interacts with its targets through a process known as fluorescence quenching . This process involves the suppression of the fluorescence intensity of a substance (in this case, the CNDs) due to the presence of another substance (IPCA). IPCA’s interaction with CNDs results in a change in the fluorescence behavior of the system, leading to a “turn-off” or “turn-on” effect .
Biochemical Pathways
It is known that ipca’s interaction with cnds can lead to the determination of enzymatic activity based on the quenching by p-nitrophenol as a sacrificial quencher . This suggests that IPCA may play a role in influencing enzymatic reactions.
Result of Action
The result of IPCA’s action is a change in the fluorescence behavior of the CNDs . This change can be used to determine enzymatic activity, making IPCA a valuable tool in biosensing applications .
Action Environment
The action of IPCA is influenced by the microenvironment surrounding the chromophore . This suggests that environmental factors such as pH, temperature, and the presence of other substances could potentially influence IPCA’s action, efficacy, and stability.
Properties
IUPAC Name |
5-oxo-2,3-dihydro-1H-imidazo[1,2-a]pyridine-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-6-2-1-5(8(12)13)7-9-3-4-10(6)7/h1-2,9H,3-4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVCGPPYESIYPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C=CC(=C2N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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